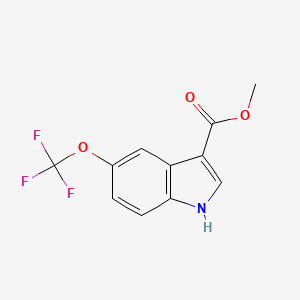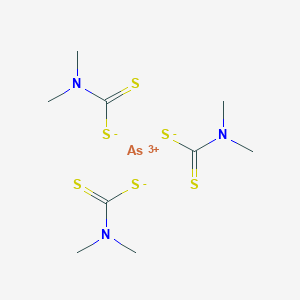
N-Nitroso-N-phenyl-glycine Anilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Nitroso-N-phenyl-glycine Anilide is an organic compound with the molecular formula C14H13N3O2 and a molecular weight of 255.272 g/mol . It is a nitrosamine derivative, characterized by the presence of a nitroso group (-N=O) bonded to an amine. This compound is primarily used in research and development due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Nitroso-N-phenyl-glycine Anilide can be synthesized through various methods. One common approach involves the reaction of N-phenylglycine with nitrous acid (HNO2) under acidic conditions . The reaction typically proceeds as follows:
Formation of Nitrous Acid: Sodium nitrite (NaNO2) is added to a cold acidic solution to form nitrous acid.
Nitrosation Reaction: The nitrous acid reacts with N-phenylglycine to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of nitrosation reactions can be applied. Industrial production would likely involve large-scale nitrosation reactions using optimized conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-Nitroso-N-phenyl-glycine Anilide undergoes several types of chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The compound can undergo substitution reactions where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Compounds with different functional groups replacing the nitroso group.
Wissenschaftliche Forschungsanwendungen
N-Nitroso-N-phenyl-glycine Anilide is utilized in various scientific research applications, including:
Chemistry: Used as a reference standard and in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-Nitroso-N-phenyl-glycine Anilide involves its interaction with nucleophiles due to the electrophilic nature of the nitroso group. The nitroso group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound’s reactivity is influenced by the presence of the phenyl and glycine moieties, which can modulate its interactions with molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Nitroso-N-methylurea: Another nitrosamine with similar reactivity but different structural features.
N-Nitroso-N-ethylurea: Similar in reactivity but with an ethyl group instead of a phenyl group.
N-Nitroso-N-phenylhydroxylamine: Similar structure but with a hydroxylamine group instead of glycine.
Uniqueness
N-Nitroso-N-phenyl-glycine Anilide is unique due to the presence of both the nitroso and glycine moieties, which confer distinct chemical and biological properties. Its structure allows for specific interactions with nucleophiles and other reactive species, making it valuable in various research applications .
Eigenschaften
Molekularformel |
C14H13N3O2 |
|---|---|
Molekulargewicht |
255.27 g/mol |
IUPAC-Name |
2-(N-nitrosoanilino)-N-phenylacetamide |
InChI |
InChI=1S/C14H13N3O2/c18-14(15-12-7-3-1-4-8-12)11-17(16-19)13-9-5-2-6-10-13/h1-10H,11H2,(H,15,18) |
InChI-Schlüssel |
ZBUNFZLMGDKJPE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-chloro-3-(4-ethylpiperazin-1-yl)phenyl] trifluoromethanesulfonate](/img/structure/B13410007.png)
![1-(1-([6-(Trifluoromethyl)pyridin-3-YL]carbonyl)piperidin-4-YL)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B13410015.png)
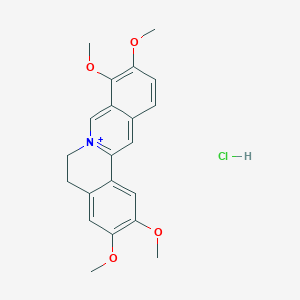

![[(3aR,4R,6E,10E,11aR)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-2-methylbut-2-enoate](/img/structure/B13410024.png)
![(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methoxycarbonylsulfanylpropanoic acid](/img/structure/B13410025.png)
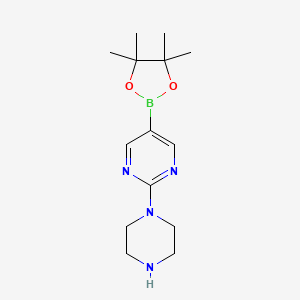
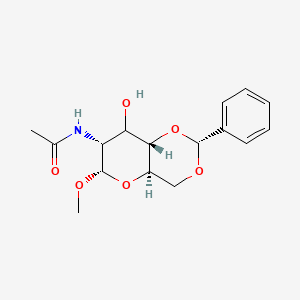
![(1S,14S,15E)-15-ethylidene-6-hydroxy-18-(hydroxymethyl)-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one](/img/structure/B13410040.png)

